
3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one, also known as BPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPP is a piperazine derivative that has shown promising results in scientific research as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one involves the inhibition of various enzymes and receptors in the body. 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine. This inhibition results in increased levels of acetylcholine, which is a neurotransmitter associated with cognitive function. 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has also been found to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down monoamine neurotransmitters such as serotonin and dopamine. This inhibition results in increased levels of these neurotransmitters, which are associated with mood regulation.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been found to have various biochemical and physiological effects in the body. 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been found to increase the levels of acetylcholine, serotonin, and dopamine, which are neurotransmitters associated with cognitive function and mood regulation. 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been shown to reduce amyloid-beta levels, which are associated with the pathogenesis of the disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one in lab experiments include its ability to inhibit various enzymes and receptors in the body, its potential as a drug candidate for various diseases, and its ability to induce apoptosis and inhibit cell proliferation in cancer cells. The limitations of using 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research and development of 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one. One direction is to further investigate its potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and depression. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Further research is also needed to fully understand its mechanism of action and to develop more effective synthesis methods for 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one.
Synthesis Methods
The synthesis method of 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one involves the reaction of 3-bromobenzoyl chloride with propargylamine in the presence of triethylamine. This reaction results in the formation of 3-(3-bromophenyl)-N-prop-2-yn-1-ylbenzamide. This intermediate is further reacted with piperazine in the presence of acetic acid to yield 3-(3-bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one, which is 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one.
Scientific Research Applications
3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has shown potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and depression. 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been shown to improve cognitive function and reduce amyloid-beta levels. In depression, 3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one has been found to increase the levels of serotonin and dopamine, which are neurotransmitters associated with mood regulation.
properties
IUPAC Name |
3-(3-bromophenyl)-4-prop-2-ynylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-2-7-16-8-6-15-13(17)12(16)10-4-3-5-11(14)9-10/h1,3-5,9,12H,6-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPWNDCRHDMMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNC(=O)C1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4-(prop-2-yn-1-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2479954.png)
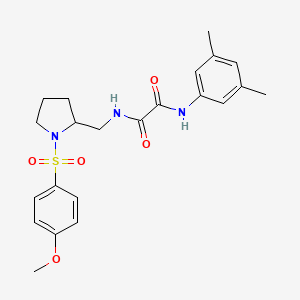
![N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2479957.png)
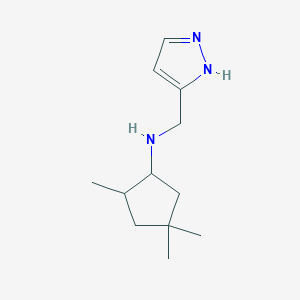

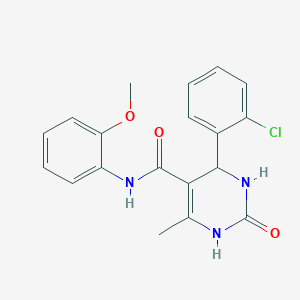
![2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479964.png)
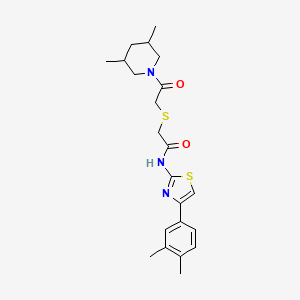

![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)
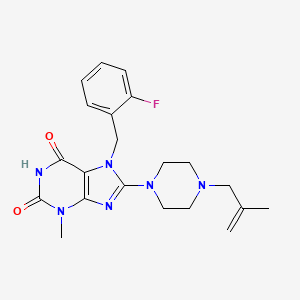
![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)
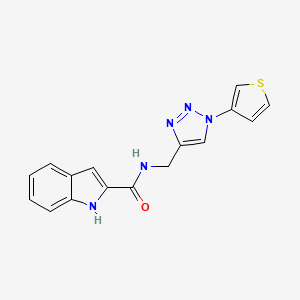
![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)